1,7-Dioxaspiro[4.4]non-2-en-4-one
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Overview
Description
1,7-Dioxaspiro[44]non-2-en-4-one is an organic compound with the molecular formula C7H8O3 It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1,7-Dioxaspiro[4.4]non-2-en-4-one can be synthesized through several methods. One common approach involves the oxidative spirocyclization of furan derivatives. This method typically uses reagents such as hydrogen peroxide or other oxidizing agents under controlled conditions to form the spiro center . Another method involves the condensation of aliphatic compounds and lactones, followed by decarboxylation .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction environments, such as controlled temperature and pressure, is crucial in these processes .
Chemical Reactions Analysis
Types of Reactions
1,7-Dioxaspiro[4.4]non-2-en-4-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogens for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
1,7-Dioxaspiro[4.4]non-2-en-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,7-Dioxaspiro[4.4]non-2-en-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its unique structure allows it to bind to specific sites on target molecules, leading to changes in their activity and function .
Comparison with Similar Compounds
1,7-Dioxaspiro[4.4]non-2-en-4-one can be compared with other similar spiro compounds, such as:
1,6-Dioxaspiro[4.4]nonane-2,7-dione: This compound has a similar spiro structure but differs in its functional groups and reactivity.
1,7-Dioxaspiro[5.5]undecane: Another spiro compound with a different ring size and chemical properties.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1,7-dioxaspiro[4.4]non-2-en-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c8-6-1-3-10-7(6)2-4-9-5-7/h1,3H,2,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVWSDYFTYKLQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC12C(=O)C=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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